3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone
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Description
3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C24H16ClF3N2O3 and its molecular weight is 472.85. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
- Synthesis and Characterization of Complex Compounds : Research by Schlindwein et al. (2006) focused on the synthesis of new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes, demonstrating the compound's utility in forming stable complexes with iron, which are characterized by EXAFS structural characterization. This illustrates the compound's application in the synthesis and structural elucidation of complex metal ions (Schlindwein et al., 2006).
Ligand Behavior and Structural Chemistry
- Ligand Preorganization and Binding : Formica et al. (2003) developed a new ligand bearing preorganized binding side-arms interacting with ammonium cations. The study highlights the compound's capability to interact with simple ammonium cations in aqueous solutions, discriminating them from secondary or tertiary ammonium cations. This research showcases the compound's potential in selective binding applications (Formica et al., 2003).
Properties
IUPAC Name |
3-benzyl-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2O3/c25-20-12-16(24(26,27)28)14-29-22(20)33-18-8-4-7-17(13-18)30-10-9-21(31)19(23(30)32)11-15-5-2-1-3-6-15/h1-10,12-14,31H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBDWQSKYXGKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)C3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.